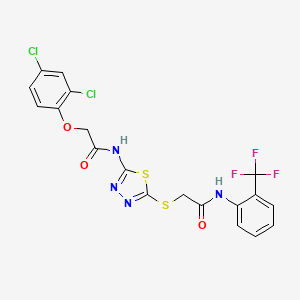
2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H13Cl2F3N4O3S2 and its molecular weight is 537.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of several functional groups that contribute to its biological activity:
- Dichlorophenoxy Group : Known for its herbicidal properties.
- Thiadiazole Moiety : Associated with various biological activities including antimicrobial and anticancer effects.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
Biological Activity Overview
The biological activity of the compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
2. Anticancer Activity
Several studies have reported the anticancer properties of thiadiazole derivatives. For example, compounds similar to the one have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). In vitro assays indicated IC50 values ranging from 10 to 50 µM, suggesting moderate potency .
3. Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory activities. The presence of the dichlorophenoxy group may enhance these effects by modulating inflammatory pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiadiazole derivatives against a panel of pathogens. The results showed that compounds with similar structures to our target exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against S. aureus, outperforming standard antibiotics like vancomycin .
Case Study 2: Anticancer Activity
In a comparative study, derivatives of thiadiazole were tested against various cancer cell lines. One derivative showed an IC50 value of 20 µM against A549 cells, indicating significant potential for further development .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 0.125 µg/mL | |
| Anticancer | A549 | 20 µM | |
| Anti-inflammatory | N/A | N/A |
The biological activity of the compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Thiadiazole derivatives often act as enzyme inhibitors, affecting metabolic processes in pathogens and cancer cells.
- Cell Membrane Disruption : The lipophilic nature due to the trifluoromethyl group may facilitate membrane penetration, leading to cell lysis in bacteria.
科学研究应用
Anticancer Activity
Several studies have indicated the potential of thiadiazole derivatives in cancer treatment. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 23.30 ± 0.35 | |
| Compound B | MCF-7 (breast cancer) | 5.71 | |
| Compound C | A549 (lung adenocarcinoma) | >1000 |
These findings suggest that modifications to the thiadiazole structure can significantly enhance anticancer potency.
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial properties. A study on a related compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA):
This highlights the potential of the compound as a therapeutic agent against resistant bacterial strains.
Case Studies
-
Anticancer Study on Thiadiazole Derivatives
- Researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The study found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy Against MRSA
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N4O3S2/c20-10-5-6-14(12(21)7-10)31-8-15(29)26-17-27-28-18(33-17)32-9-16(30)25-13-4-2-1-3-11(13)19(22,23)24/h1-7H,8-9H2,(H,25,30)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSAPPSGIKCNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













